Natriumionophor III

Übersicht

Beschreibung

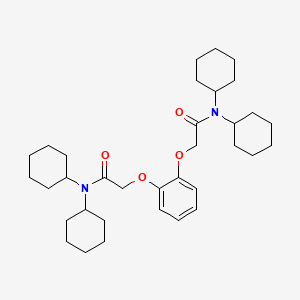

Natriumionophor III, auch bekannt als N,N,N’,N’-Tetracyclohexyl-1,2-phenylendioxydiacetamid, ist eine chemische Verbindung, die weit verbreitet im Bereich der ionenselektiven Elektroden eingesetzt wird. Es ist ein hochwirksamer Rezeptor für Natriumionen, der ihren Transport über Zellmembranen und synthetische Membranen erleichtert. Diese Verbindung ist besonders wertvoll in der analytischen Chemie für die selektive Detektion und Messung der Natriumionenaktivität in verschiedenen Proben .

Wissenschaftliche Forschungsanwendungen

Natriumionophor III hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie:

- Wird bei der Entwicklung von ionenselektiven Elektroden für die Detektion von Natriumionen in verschiedenen Proben verwendet, darunter Blut, Plasma und Serum .

- Wird bei der Herstellung von natriumselektiven Membranen für Sensoren und analytische Geräte eingesetzt .

Biologie:

- Erleichtert die Untersuchung des Natriumionentransports über Zellmembranen und liefert Einblicke in zelluläre Prozesse und Ionenkanalfuktionen .

Medizin:

- Wird in der klinischen Diagnostik zur Messung von Natriumionenkonzentrationen in biologischen Flüssigkeiten verwendet, um die Diagnose von Elektrolytstörungen und verwandten Erkrankungen zu unterstützen .

Industrie:

- Wird bei der Entwicklung von Sensoren zur Überwachung von Natriumspiegeln in industriellen Prozessen wie Wasseraufbereitung und Lebensmittelproduktion eingesetzt .

5. Wirkmechanismus

This compound wirkt, indem es sich über seine Sauerstoff- und Stickstoffatome an Natriumionen bindet und einen stabilen Komplex bildet. Diese Bindung wird durch das hydrophile Zentrum des Ionophors erleichtert, das mit den Natriumionen interagiert, und den hydrophoben Teil, der mit der Membran interagiert. Der Ionophor transportiert die Natriumionen über die Membran, indem er ihre Ladung abschirmt, so dass sie durch das hydrophobe Innere der Membran gelangen können .

Ähnliche Verbindungen:

- Natriumionophor VI

- Kaliumionophor I

- Kalziumionophor II

Vergleich: this compound ist einzigartig in seiner hohen Selektivität und Affinität für Natriumionen im Vergleich zu anderen Ionophoren. Während Natriumionophor VI ebenfalls an Natriumionen bindet, weist es unterschiedliche Bindungskinetik und Stabilität auf. Kaliumionophor I und Kalziumionophor II sind selektiv für Kalium- bzw. Kalziumionen und weisen nicht die gleiche Affinität für Natriumionen auf .

Die Fähigkeit von this compound, stabile Komplexe mit Natriumionen zu bilden, macht ihn besonders wertvoll für Anwendungen, die einen präzisen und selektiven Nachweis und die Messung von Natriumionen erfordern.

Wirkmechanismus

Target of Action

Sodium Ionophore III, also known as ETH2120, primarily targets sodium ions (Na+) . It facilitates the transport of Na+ ions through lipid membranes . This ionophore can be used to equilibrate intracellular and extracellular Na+ concentrations .

Mode of Action

Sodium Ionophore III operates as a carrier ionophore . It binds to sodium ions and shields their charge from the surrounding environment . This makes it easier for the sodium ions to pass through the hydrophobic interior of the lipid membrane . The ionophore can reversibly bind and transport ions through biological membranes in the absence of a protein pore . This can disrupt the membrane potential .

Biochemical Pathways

The primary biochemical pathway affected by Sodium Ionophore III is the sodium ion homeostasis within cells . By facilitating the transport of Na+ ions across the cell membrane, Sodium Ionophore III disrupts the sodium ion concentration gradient that is essential for nutrient uptake, regulation of other intracellular ions and solutes, and generation and transmission of electrical impulses in excitable cells .

Pharmacokinetics

It’s known that the acetoxymethyl (am) ester form of similar ion indicators is non-invasive and is a popular method for loading fluorescent ion indicators into cells . These esters make the molecule hydrophobic enough to be membrane permeant . Once inside the cell, non-specific esterases found in almost all cell types, hydrolyze the esters back to the polyanionic form necessary for water-solubility, retention in the cell, and sensing ions .

Result of Action

The primary result of Sodium Ionophore III’s action is the disruption of the sodium ion concentration gradient across the cell membrane . This disruption can have various effects depending on the cell type and the physiological context. For instance, in excitable cells such as neurons, this could potentially affect the generation and transmission of electrical impulses .

Action Environment

The action of Sodium Ionophore III can be influenced by various environmental factors. For instance, carrier ionophores like Sodium Ionophore III become unable to transport ions under very low temperatures . Additionally, the presence of other ions in the environment could potentially affect the selectivity and efficiency of Sodium Ionophore III .

Biochemische Analyse

Biochemical Properties

Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .

Cellular Effects

Sodium Ionophore III influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Sodium Ionophore III exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Ionophore III can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures

Dosage Effects in Animal Models

The effects of Sodium Ionophore III vary with different dosages in animal models

Metabolic Pathways

Sodium Ionophore III is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .

Transport and Distribution

Sodium Ionophore III is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Ionophore III is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natriumionophor III umfasst die Reaktion von 1,2-Phenylendioxydiessigsäure mit Cyclohexylamin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindungen zu erleichtern. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und automatisierter Systeme, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reinigungsschritte können Chromatographie und Kristallisation umfassen, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumionophor III unterliegt in erster Linie Komplexierungsreaktionen mit Natriumionen. Es bildet stabile Komplexe, indem es sich über seine Sauerstoff- und Stickstoffatome an Natriumionen bindet. Diese Komplexierung ist reversibel, so dass der Ionophor die Natriumionen unter bestimmten Bedingungen wieder freisetzen kann .

Häufige Reagenzien und Bedingungen: Die Komplexierungsreaktionen finden typischerweise in Gegenwart von Lösungsmitteln wie Nitrobenzol oder Dichlormethan statt. Die Reaktionsbedingungen sind mild, üblicherweise bei Raumtemperatur, und erfordern keine zusätzlichen Reagenzien .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Komplexierungsreaktion ist der Natrium-Ionophor-Komplex, der in verschiedenen analytischen Anwendungen verwendet werden kann. Dieser Komplex ist stabil und kann mit potentiometrischen oder spektroskopischen Methoden nachgewiesen werden .

Vergleich Mit ähnlichen Verbindungen

- Sodium Ionophore VI

- Potassium Ionophore I

- Calcium Ionophore II

Comparison: Sodium Ionophore III is unique in its high selectivity and affinity for sodium ions compared to other ionophores. While Sodium Ionophore VI also binds to sodium ions, it has different binding kinetics and stability. Potassium Ionophore I and Calcium Ionophore II are selective for potassium and calcium ions, respectively, and do not exhibit the same affinity for sodium ions .

Sodium Ionophore III’s ability to form stable complexes with sodium ions makes it particularly valuable in applications requiring precise and selective sodium ion detection and measurement.

Eigenschaften

IUPAC Name |

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBLFCTFPAHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346631 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-22-8 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81686-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.